molecular formula C14H21NO3 B6207501 tert-butyl 8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate CAS No. 2731009-01-9

tert-butyl 8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate

Cat. No.: B6207501
CAS No.: 2731009-01-9
M. Wt: 251.32 g/mol
InChI Key: HFKPTNLLSBARKM-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl 8-oxo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate typically involves multi-step processes. One common approach includes the reaction of tert-butyl 2-oxo-3-azabicyclo[3.3.1]nonane-9-carboxylate with 1,5-dibromopentane, followed by reduction and cyclization reactions. The reaction conditions often involve the use of sodium borohydride and acetic acid.

Chemical Reactions Analysis

Tert-butyl 8-oxo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include methanesulfonic acid, sodium borohydride, and acetic acid . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 8-oxo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 8-oxo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate can be compared with other similar compounds such as:

  • Tert-butyl 2-oxo-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate : Similar spirocyclic structure but with different ring sizes.
  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : Another spirocyclic compound with a different arrangement of rings .
  • Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate : Features a diazaspiro structure, offering different chemical properties .

These comparisons highlight the uniqueness of tert-butyl 8-oxo-2-azadispiro[3.1.3{6}.1

Properties

CAS No.

2731009-01-9

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 2-oxo-8-azadispiro[3.1.36.14]decane-8-carboxylate

InChI

InChI=1S/C14H21NO3/c1-12(2,3)18-11(17)15-8-14(9-15)6-13(7-14)4-10(16)5-13/h4-9H2,1-3H3

InChI Key

HFKPTNLLSBARKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC3(C2)CC(=O)C3

Purity

95

Origin of Product

United States

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